molecular formula C17H18N4O3 B14149397 N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide

N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide

Cat. No.: B14149397
M. Wt: 326.35 g/mol
InChI Key: HWFJGAHWPKWBEQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a methoxyphenyl group, a pyridinylmethylidene group, and a hydrazinylbutanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide typically involves the condensation of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, followed by the addition of butanoyl chloride to form the final product. The reaction conditions include maintaining a temperature of around 80°C and a reaction time of approximately 4-6 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate
  • Tetrakis(4-methoxyphenyl)ethylene

Comparison

Compared to similar compounds, N-(4-methoxyphenyl)-4-oxo-4-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]butanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and pyridinylmethylidene groups provide unique binding properties and reactivity patterns that are not observed in other similar compounds .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide

InChI

InChI=1S/C17H18N4O3/c1-24-15-4-2-14(3-5-15)20-16(22)6-7-17(23)21-19-12-13-8-10-18-11-9-13/h2-5,8-12H,6-7H2,1H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

HWFJGAHWPKWBEQ-XDHOZWIPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2

solubility

4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.